![molecular formula C24H28F2N6O3S B569285 Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor CAS No. 274693-49-1](/img/structure/B569285.png)
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is an intermediate in the synthesis of Deshydroxyethoxy Ticagrelor-d7 . It is an analog of Ticagrelor, an antiplatelet agent, and preventative in the treatment of heart attacks, myocardial infarction, and other pulmonary diseases .
Molecular Structure Analysis
The molecular formula of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is C24H28F2N6O3S . The molecular weight is 518.6 g/mol . The IUPAC name is (3aR,4S,6R,6aS)-6-[7-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Ticagrelor is rapidly absorbed and metabolized in the human body, leading to the formation of a major active metabolite, AR-C124910XX, through O-deethylation. The recovery of radioactivity post-administration shows significant excretion through feces, with minor renal clearance, highlighting its excretion pathway and the minor role of renal clearance for Ticagrelor and its metabolites (Teng et al., 2010).
Platelet Aggregation and Antiplatelet Therapy
Research demonstrates Ticagrelor's efficacy as a platelet aggregation inhibitor, significantly reducing bleeding time and platelet aggregation in healthy volunteers compared to controls. Its role as a P2Y12 receptor antagonist emphasizes its potential in preventing atherothrombotic events in patients with acute coronary syndromes without the significant increase in major bleeding rates (Teng et al., 2014).
Adenosine-Induced Effects
Ticagrelor enhances adenosine-induced coronary vasodilatory responses and increases adenosine plasma concentration. This unique property may contribute to its beneficial effects in patients with acute coronary syndromes by inhibiting adenosine uptake by red blood cells, thereby augmenting adenosine's physiological effects on coronary blood flow and potentially enhancing its antiplatelet therapy benefits (Bonello et al., 2014).
Impact on Myocardial Infarction
Ticagrelor has been shown to limit myocardial infarct size in models of ischemia-reperfusion injury. Its mechanism of action appears to involve adenosine receptor activation, which leads to upregulation of endothelial nitric oxide synthase and cyclooxygenase-2 activity, providing a protective effect against myocardial infarction (Nanhwan et al., 2014).
Sepsis-Induced Myocardial Injury
In a mouse model of sepsis, Ticagrelor alleviated sepsis-induced myocardial injury via an adenosine-dependent pathway. It was found to reduce inflammation, cardiomyocyte apoptosis, and improve cardiac function, highlighting its potential therapeutic effect beyond its antiplatelet action (Tang et al., 2020).
Synthesis and Chemical Structure
Studies also explore the synthesis and chemical structure of Ticagrelor, providing insights into its molecular architecture and the interactions that govern its pharmacological activity. The structural analysis reveals the importance of specific molecular interactions in its efficacy as a medication (Zeng Zhi-xua, 2015).
Mécanisme D'action
Target of Action
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor, also known as (3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-, is primarily targeted at the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation and is therefore a key target in the prevention of blood clots .
Mode of Action
The compound acts as an antagonist of the P2Y12 receptor . By blocking the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events .
Biochemical Pathways
The inhibition of the P2Y12 receptor by Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor disrupts the ADP-dependent activation of the GPIIb/IIIa receptor pathway . This is the final common pathway for platelet aggregation, and its disruption leads to a decrease in platelet aggregation and thrombus formation .
Pharmacokinetics
It is extensively metabolized, with the primary route of elimination being hepatic metabolism .
Result of Action
The molecular and cellular effects of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor’s action result in a decreased platelet aggregation . This reduces the risk of thrombotic events such as myocardial infarction and stroke, particularly in patients with acute coronary syndrome or a history of myocardial infarction .
Propriétés
IUPAC Name |
(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHHRVYXULTCNA-FNOIDJSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)O)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.